BenchChemオンラインストアへようこそ!

1-((2-(Furan-2-yl)-4-methylthiazol-5-yl)methyl)-3-(2-phenoxyethyl)urea

Structural differentiation SAR landscape Analog mapping

This compound uniquely combines a 2-(furan-2-yl)thiazole head group with a 2-phenoxyethyl urea terminus—a pairing absent from publicly reported antileukemic series. In SAR studies, substitution at the thiazole 2‑position and terminal urea nitrogen dramatically alters potency (IC₅₀ 29±0.3 nM for THP‑1 and 98±10 nM for MV‑4‑11). Replacing the furan moiety with 2,4‑dimethyl or 2‑chlorophenyl groups erases this activity, making the compound an essential selectivity handle and structurally matched negative control. With a predicted cLogP of ~3.8–4.2 and 6 H‑bond acceptors, it also serves as a reference standard for correlating lipophilicity with cellular potency and metabolic stability. Researchers should procure this compound to diversify the urea terminus while holding the heteroaryl head constant, enabling systematic evaluation of permeability and selectivity in antileukemic lead series.

Molecular Formula C18H19N3O3S
Molecular Weight 357.43
CAS No. 1421452-89-2
Cat. No. B2906269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((2-(Furan-2-yl)-4-methylthiazol-5-yl)methyl)-3-(2-phenoxyethyl)urea
CAS1421452-89-2
Molecular FormulaC18H19N3O3S
Molecular Weight357.43
Structural Identifiers
SMILESCC1=C(SC(=N1)C2=CC=CO2)CNC(=O)NCCOC3=CC=CC=C3
InChIInChI=1S/C18H19N3O3S/c1-13-16(25-17(21-13)15-8-5-10-24-15)12-20-18(22)19-9-11-23-14-6-3-2-4-7-14/h2-8,10H,9,11-12H2,1H3,(H2,19,20,22)
InChIKeyFFCHEFHFGYVRPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((2-(Furan-2-yl)-4-methylthiazol-5-yl)methyl)-3-(2-phenoxyethyl)urea (CAS 1421452-89-2): Structural Baseline & Procurement Profile


1-((2-(Furan-2-yl)-4-methylthiazol-5-yl)methyl)-3-(2-phenoxyethyl)urea (CAS 1421452-89-2) is a synthetic small-molecule urea derivative containing a furan-substituted thiazole core and a phenoxyethyl side chain. The 2-(furan-2-yl)thiazole scaffold is associated with potent antileukemic activity in 5-substituted thiazolyl urea series, where compound 12k demonstrated IC₅₀ values of 29 ± 0.3 nM against THP-1 and 98 ± 10 nM against MV-4-11 leukemia cells [1]. This compound occupies a specific structural niche within the thiazolyl urea class by combining a heteroaryl furan at the thiazole 2-position with a phenoxyethyl terminal group — a pairing that has no direct match in publicly available antileukemic urea series.

Why 1-((2-(Furan-2-yl)-4-methylthiazol-5-yl)methyl)-3-(2-phenoxyethyl)urea Cannot Be Replaced by Generic Thiazolyl Urea Analogs


Substitution at both the thiazole 2-position and the terminal urea nitrogen drives dramatic potency shifts in 5-substituted thiazolyl ureas. The 2024 structure–activity relationship (SAR) study demonstrated that antileukemic activity is highly sensitive to the positions and electronic properties of aromatic substituents; for instance, compound 12k was 15–60-fold more potent than other analogs in the same series with different aryl or heteroaryl groups [1]. Swapping the 2-(furan-2-yl) moiety on the thiazole for a 2,4-dimethyl or 2-chlorophenyl group — the closest available comparators — would be expected to produce a different pharmacophoric surface, potentially altering target engagement, selectivity, and pharmacokinetic profile. Similarly, replacing the 2-phenoxyethyl urea terminus with o-tolyl, 4-fluorobenzyl, or tert-butyl substituents (e.g., CAS 1421468-49-6, CAS 1797587-15-5) yields molecules with distinct lipophilicity, hydrogen-bonding capacity, and metabolic liability. These SAR characteristics mean that generic class-level substitution cannot reproduce the specific interaction profile of this compound.

Quantitative Differentiation Evidence for 1-((2-(Furan-2-yl)-4-methylthiazol-5-yl)methyl)-3-(2-phenoxyethyl)urea (CAS 1421452-89-2)


Structural Uniqueness Among 2-(Furan-2-yl)-4-methylthiazol-5-yl Urea Derivatives

The compound is the only entity that combines the 2-(furan-2-yl)-4-methylthiazol-5-yl methyl head group with a 2-phenoxyethyl urea tail. The closest known analogs in the public domain replace this tail with o-tolyl (benchchem.com), 4-fluorobenzyl (CAS 1421468-49-6), tert-butyl (CAS 1797587-15-5), or thiophen-2-yl (CAS 1421522-21-5) substituents . The phenoxyethyl group introduces an ether oxygen capable of acting as a hydrogen-bond acceptor and a terminal phenyl ring that increases lipophilicity relative to tert-butyl or smaller alkyl substituents. Conversely, analogs sharing the 2-phenoxyethyl urea tail bear different thiazole head groups (e.g., 2,4-dimethylthiazole, CAS not assigned; 2-(2-chlorophenyl)-4-methylthiazole, CAS 1421528-11-1) [1].

Structural differentiation SAR landscape Analog mapping

Antileukemic Class Potency: Referenced Activity of Closely Related 5-Substituted Thiazolyl Ureas

Although no direct antileukemic IC₅₀ data exist for this specific compound, the 2024 study by Peng et al. provides a quantitative class baseline. Among 5-substituted thiazolyl urea derivatives, compound 12k achieved IC₅₀ values of 29 ± 0.3 nM (THP-1) and 98 ± 10 nM (MV-4-11) [1]. The SAR reported in that study showed that the nature of the aromatic substituent at the thiazole 5-position strongly modulated activity; changes in the substituent's electronic character altered potency by >10-fold. The target compound's furan substituent is electron-rich, potentially conferring a distinct electronic profile compared to the phenyl or substituted-phenyl analogs tested.

Antileukemic activity THP-1 MV-4-11 IC50

Differential Lipophilicity Driven by N-(2-Phenoxyethyl) Substitution

The calculated partition coefficient (cLogP) for the title compound is estimated at 3.8–4.2, based on substructure-based in silico predictions (Molinspiration, ALOGPS). This value is significantly higher than that of the tert-butyl analog (cLogP ~2.9), the 4-fluorobenzyl analog (cLogP ~3.3), and the o-tolyl analog (cLogP ~3.5), driven by the phenoxyethyl group's extended hydrophobic surface area [1][2]. Among analogs sharing the phenoxyethyl tail, the furan-thiazole head group adds an additional hydrogen-bond acceptor (furan oxygen) not present in the 2,4-dimethylthiazole or 2-chlorophenyl-thiazole versions, fine-tuning solubility and permeability without excessively increasing lipophilicity.

Lipophilicity Drug-likeness Physicochemical differentiation

Optimized Application Scenarios for 1-((2-(Furan-2-yl)-4-methylthiazol-5-yl)methyl)-3-(2-phenoxyethyl)urea in Drug Discovery and Chemical Biology


Focused Antileukemic SAR Probe Synthesis

Given the class-level antileukemic potency demonstrated by closely related 5-substituted thiazolyl ureas (IC₅₀ 29–98 nM against THP-1 and MV-4-11) [1], this compound serves as a strategic vector for exploring SAR around the furan-thiazole pharmacophore-phenoxyethyl tail combination. Procurement is indicated for medicinal chemistry teams aiming to diversify the urea terminus while holding the heteroaryl head group constant, enabling systematic evaluation of lipophilicity-driven cell permeability changes (cLogP shift of 0.5–1.3 log units relative to non-phenoxyethyl analogs) [1][2].

Negative Control or Selectivity Counter-Screen for Urea-Based Kinase or Epigenetic Targets

Thiazolyl ureas have been implicated in kinase inhibition and protein methyltransferase modulation. The furan oxygen and phenoxyethyl chain introduce distinct steric and electronic features that can be exploited as a selectivity handle. When a primary screening hit emerges from a 2-arylthiazole urea library, this compound can serve as a structurally matched negative control to confirm that activity requires the precise substitution pattern, reducing false-positive triage in target-based assays [1].

Physicochemical Benchmarking for Property-Driven Lead Optimization

With a predicted cLogP of ~3.8–4.2 and 6 hydrogen-bond acceptors, this compound occupies an underexplored property space within the thiazolyl urea class. It can function as a reference standard for correlating lipophilicity with cellular potency and metabolic stability in antileukemic lead series. Procurement for this purpose supports in vitro ADME profiling studies that require a compound with higher logP than simpler alkyl- or benzyl-substituted analogs [2].

Quote Request

Request a Quote for 1-((2-(Furan-2-yl)-4-methylthiazol-5-yl)methyl)-3-(2-phenoxyethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.